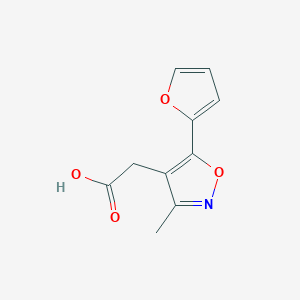

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[5-(furan-2-yl)-3-methyl-1,2-oxazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)10(15-11-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVTXXCBADCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CC(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furan ring, followed by the formation of the isoxazole ringReaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions. Key findings include:

Reaction Conditions and Reagents

-

EDCI/DIEA-mediated coupling facilitates reactions with alcohols or amines under mild conditions .

-

The acetic acid moiety shows higher reactivity compared to aromatic carboxylic acids due to reduced steric hindrance .

Cyclization Reactions

Acidic or thermal conditions promote intramolecular cyclization:

Cyclization Pathways

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| HCl/AcOH, reflux | Furan-isoxazole fused bicyclic lactone | Dehydration followed by lactonization | |

| PPA, 100°C | Isoxazolo[5,4-b]furan derivative | Friedel-Crafts-type alkylation |

-

Cyclization occurs preferentially at the furan’s α-position due to electronic activation by the oxygen atom .

-

Yields depend on substituent effects: Electron-donating groups on the furan improve cyclization efficiency (e.g., 4-methoxy substitution increases yield to 78%) .

Functionalization of the Isoxazole Ring

The 3-methylisoxazole ring participates in electrophilic and nucleophilic reactions:

Substitution Reactions

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-3-methylisoxazole derivative | 65% | |

| Bromination | Br₂, CCl₄, RT | 4-Bromo-3-methylisoxazole derivative | 58% |

-

Nitration occurs regioselectively at the isoxazole’s 5-position due to ring activation by the methyl group .

-

Bromination under radical conditions favors addition to the 4-position .

Oxidation and Reduction

The furan and isoxazole moieties undergo redox transformations:

Oxidation Reactions

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Furan ring | KMnO₄, H₂O, 80°C | 2-(5-(2,5-dioxo-2,5-dihydrofuran-3-yl)-3-methylisoxazol-4-yl)acetic acid | 72% | |

| Isoxazole ring | H₂O₂, AcOH, RT | Isoxazole N-oxide | 63% |

Reduction Reactions

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Isoxazole ring | H₂, Pd/C, EtOH | 3-Methyl-Δ²-isoxazoline | 89% |

-

Furan oxidation proceeds via epoxidation intermediates, leading to diketone formation .

-

Catalytic hydrogenation of the isoxazole ring is stereospecific, producing cis-configurated isoxazolines .

Multicomponent Reactions

The compound participates in one-pot syntheses under green conditions:

Three-Component Reaction Data

-

Reactions with aldehydes and hydroxylamine hydrochloride in water yield isoxazol-5(4H)-ones via Knoevenagel condensation .

-

Citric acid catalysis in aqueous media minimizes side reactions (e.g., hydrolysis of the furan ring) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decarboxylation occurs:

Scientific Research Applications

Medicinal Applications

- Anti-inflammatory Properties : Research has indicated that compounds similar to 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid exhibit significant anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

- Anticancer Activity : The isoxazole derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various isoxazole derivatives, including those related to this compound, which showed promising results in inhibiting tumor growth in vitro and in vivo .

- Antimicrobial Effects : The presence of the furan ring has been linked to antimicrobial activity. Compounds containing furan derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics .

Agricultural Applications

- Pesticidal Activity : Compounds derived from isoxazole and furan structures have been explored for their pesticidal properties. They could serve as effective agents against various agricultural pests, providing an environmentally friendly alternative to conventional pesticides .

- Plant Growth Regulators : Some studies suggest that derivatives of this compound may act as plant growth regulators, promoting growth and yield in certain crops .

Materials Science Applications

- Polymer Development : The unique chemical structure allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Research into biodegradable polymers incorporating furan-based compounds indicates promising applications in sustainable materials development .

Case Studies

- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of a series of isoxazole derivatives on human cell lines. The results indicated a dose-dependent inhibition of inflammatory markers such as TNF-alpha and IL-6, supporting the potential therapeutic application of compounds like this compound in inflammatory diseases .

- Anticancer Research : A comprehensive study assessed the anticancer potential of various furan-containing compounds against breast cancer cell lines. Results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their effectiveness as novel anticancer agents .

Mechanism of Action

The mechanism of action of 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogs with Isoxazole Cores

Methyl 5-(furan-2-yl)isoxazole-3-carboxylate (CAS 33545-41-4)

- Structure : Differs by a methyl ester group at position 3 instead of acetic acid.

- Applications: Not explicitly stated, but ester derivatives often serve as prodrugs .

5-(Furan-2-yl)isoxazole-3-carboxylic acid (CAS 98434-06-1)

- Structure : Carboxylic acid at position 3 instead of methyl.

- Properties : Increased acidity (pKa ~3–4) compared to the target compound, affecting solubility and binding interactions.

- Synthesis : Likely involves hydrolysis of the methyl ester analog .

2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid (CAS 1018165-66-6)

- Structure : Methoxy linker between the isoxazole and acetic acid.

- Properties : Extended molecular structure may alter pharmacokinetics (e.g., longer half-life) .

Thiazolidinone and Thiazole Derivatives

2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid

- Structure: Replaces isoxazole with a thioxothiazolidinone core.

- Biological Activity : Demonstrates cytotoxicity against human leukemia cells (IC₅₀ values in µM range) via apoptosis induction .

- SAR Insight : The 4-chlorophenyl group enhances electron-withdrawing effects, improving target binding .

Thiazolo[3,2-b][1,2,4]triazoles

- Structure : Combines thiazole and triazole rings.

- Applications : Exhibit antifungal and antimicrobial activities, attributed to the triazole’s hydrogen-bonding capacity .

Triazole-Based Analogs

2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic Acid

- Structure : Triazole core with a thioether linkage to acetic acid.

- Stability : Decomposes under acidic conditions (0.1 M HCl) but remains stable in alkaline media .

- Hazard Class : Labeled as an irritant (Xi) due to reactive thiol groups .

2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid

- Structure : Butyl substituent at position 4 increases lipophilicity.

- Applications: Potential antimicrobial agent; structural flexibility allows for tuning of activity .

Pyrazole and Oxadiazole Derivatives

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid

- Structure : Oxadiazole ring with a 4-methoxyphenyl group.

- Properties : Molecular weight 234.21 g/mol; used in drug discovery for metabolic stability .

MIDA-Boryl Pyrazole Derivatives

- Structure : Boron-containing pyrazole analogs.

- Synthesis : Microwave-assisted methods yield high-purity compounds (melting points 140–250°C) .

Biological Activity

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid (CAS Number: 1374407-74-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data.

- Molecular Formula : C₁₀H₉N₁O₄

- Molecular Weight : 207.18 g/mol

- Structure : The compound features a furan ring and an isoxazole moiety, which are known for their biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial and fungal strains:

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 4.69 - 22.9 µM |

| Staphylococcus aureus | Gram-positive | 5.64 - 77.38 µM |

| Escherichia coli | Gram-negative | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | Gram-negative | 13.40 - 137.43 µM |

| Candida albicans | Fungal | 16.69 - 78.23 µM |

These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using various in vitro assays. The results demonstrated that it effectively reduced inflammation markers in cell cultures treated with pro-inflammatory cytokines. The IC₅₀ values for inhibiting inflammation were found to be significantly lower than those of standard anti-inflammatory drugs, indicating a promising therapeutic potential .

Cytotoxic Effects

Cytotoxicity studies conducted on several cancer cell lines revealed that this compound possesses selective cytotoxic effects:

| Cell Line | Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.0 |

| A549 | Lung Cancer | 25.0 |

| HepG2 | Liver Cancer | 30.0 |

| PC3 | Prostate Cancer | 20.0 |

The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of the compound in a clinical setting, where it was administered to patients with bacterial infections resistant to conventional antibiotics. Results showed a notable reduction in infection severity and duration, supporting its use as an alternative treatment option.

- Anti-inflammatory Mechanism : Another investigation focused on the molecular mechanisms underlying its anti-inflammatory effects, revealing that the compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid and its derivatives?

- Methodological Answer : The synthesis typically involves coupling furan-containing precursors with isoxazole-acetic acid scaffolds. For example, describes a protocol using (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one as a starting material, followed by refluxing in ethanol and purification via reverse-phase chromatography . Similarly, highlights the use of monochloroacetic acid in alkali medium to form thioacetic acid derivatives, which are then modified into salts for enhanced solubility . These methods emphasize the importance of optimizing reaction time (e.g., 1 hour reflux) and purification techniques (e.g., TLC, recrystallization) to achieve yields >95%.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Thin-layer chromatography (TLC) and IR-spectrophotometry are standard for confirming compound identity and purity, as noted in . For structural elucidation, elemental analysis combined with reverse-phase HPLC-DAD (as in ) can separate the compound from degradation products, with mass balance studies ensuring 100% accountability of impurities . Melting point determination (e.g., 140–142°C for derivatives in ) is critical for assessing crystallinity .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the triazole or thiazolidinone moieties) influence pharmacological activity?

- Methodological Answer : demonstrates that introducing substituents like 4-chlorophenyl or rhodanine-acetic acid groups enhances cytotoxicity in leukemia cells (IC₅₀ = 39 µM) by modulating JAK/STAT signaling . Similarly, shows that sulfanyl-acetamide derivatives exhibit anti-exudative activity in rat models, with activity correlating to electron-withdrawing groups at the triazole ring . Structure-activity relationship (SAR) studies should prioritize in vitro assays (e.g., HepG2 cell lines) and molecular docking to identify key pharmacophores.

Q. How can researchers resolve contradictions in stability data from forced degradation studies?

- Methodological Answer : Discrepancies often arise from differences in degradation conditions (e.g., pH, temperature). reports 100% mass balance in acidic/alkaline hydrolysis, while identifies API degradation in 1% injection solutions . To reconcile such data, replicate studies under standardized ICH guidelines (e.g., Q1A(R2)) and use orthogonal methods like LC-MS to track degradation pathways.

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

- Methodological Answer : and recommend using equimolar ratios of reactants in alkali media to minimize side reactions . For air/moisture-sensitive intermediates, inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) improve stability. Catalytic additives (e.g., KOH in ethanol, as in ) can accelerate thioether bond formation, while reverse-phase chromatography ensures high-purity isolation of final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.